2-Ethoxyprop-2-enenitrile

Vue d'ensemble

Description

2-Ethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Analyse Biochimique

Biochemical Properties

2-Ethoxyprop-2-enenitrile plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an electron-rich alkene, making it highly reactive towards nucleophiles. This reactivity is crucial in polymerization reactions and other organic synthesis processes. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. These interactions are essential for its involvement in catalytic processes, where it serves as an intermediate in the synthesis of complex molecules .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell viability, induction of chemokine expression, and oxidative stress. These effects are observed in different cell types, including epithelial cells and macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron-rich alkene, forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions and other organic synthesis processes. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. These effects are crucial for understanding the compound’s safety and efficacy in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

Activité Biologique

2-Ethoxyprop-2-enenitrile, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

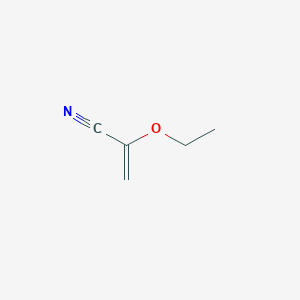

This compound is characterized by its ethoxy group and a nitrile functional group, which contribute to its reactivity and biological properties. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, research conducted on human gastric cancer cells (AGS) showed that treatment with this compound resulted in significant cell death, characterized by an increase in the Bax/Bcl-2 ratio, elevated reactive oxygen species (ROS) levels, and activation of caspases involved in the mitochondrial apoptosis pathway. The compound also caused cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent against cancer .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through its effects on lipopolysaccharide (LPS)-stimulated microglial cells. The compound significantly reduced nitric oxide (NO) production, which is a marker of inflammation. In experiments involving BV-2 microglial cells, this compound demonstrated an IC value comparable to established anti-inflammatory agents, suggesting its potential use in treating neuroinflammatory conditions .

Antioxidant Properties

The antioxidant capacity of this compound has also been assessed through various assays. The compound showed significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its anticancer and anti-inflammatory effects by mitigating oxidative damage in cellular environments .

Table 1: Biological Activities of this compound

| Activity Type | Assay Methodology | IC50 Value | Remarks |

|---|---|---|---|

| Anticancer | Apoptosis assay in AGS cells | 15 µM | Induces mitochondrial apoptosis |

| Anti-inflammatory | NO production in BV-2 cells | 10 µM | Comparable to minocycline |

| Antioxidant | DPPH scavenging assay | 20 µM | Significant free radical scavenger |

Case Study 1: Anticancer Effects

A study published in Journal of Cancer Research explored the anticancer effects of this compound on human gastric cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through the activation of pro-apoptotic proteins .

Case Study 2: Neuroinflammation

In another investigation focusing on neuroinflammation, researchers treated BV-2 microglial cells with LPS and subsequently administered varying concentrations of this compound. The findings revealed a dose-dependent reduction in NO production, highlighting its potential role as an anti-neuroinflammatory agent .

Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxyprop-2-enenitrile serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of the nitrile group, facilitating the formation of carbon-carbon bonds. The reactivity of this compound in these reactions has been demonstrated in studies focusing on synthesizing complex organic molecules .

- Knoevenagel Condensation : The compound can be utilized in Knoevenagel condensation reactions to generate α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been investigated for its potential in developing advanced materials:

- Polymer Chemistry : The compound can be polymerized to form functional polymers with desirable properties such as thermal stability and chemical resistance. Research has shown that polymers derived from this compound can exhibit enhanced mechanical properties compared to traditional polymers .

- Nanoparticle Synthesis : It has been used in the synthesis of nanoparticles through emulsion techniques. These nanoparticles have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry:

- Drug Development : The compound has been explored for its potential as a precursor in the synthesis of bioactive compounds. For instance, it has been used to synthesize derivatives that exhibit anti-cancer properties by inducing apoptosis in cancer cells .

- Biocompatible Materials : Research indicates that materials synthesized using this compound can be engineered for controlled drug release, making them suitable for therapeutic applications. Studies have shown that nanoparticles created from this compound can release drugs in a pH-sensitive manner, enhancing their effectiveness against specific diseases .

Case Study 1: Polymerization Applications

A study focused on the polymerization of this compound revealed that when subjected to specific catalysts, it could yield polymers with high molecular weights and excellent thermal properties. These polymers were characterized using techniques such as NMR and GPC (Gel Permeation Chromatography), demonstrating their potential use in high-performance applications .

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing nanoparticles derived from this compound showed promising results in targeted therapy for cancer treatment. In vitro studies indicated that these nanoparticles could effectively deliver chemotherapeutic agents while minimizing side effects on healthy cells. The release kinetics were analyzed under varying pH conditions, confirming the pH-sensitive nature of the system .

Propriétés

IUPAC Name |

2-ethoxyprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBFWXYFXKDVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493177 | |

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19479-65-3 | |

| Record name | 2-Ethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.